molecular formula C17H27FO3 B12541011 Benzoic acid--7-fluoro-3,7-dimethyloctan-1-ol (1/1) CAS No. 689221-15-6

Benzoic acid--7-fluoro-3,7-dimethyloctan-1-ol (1/1)

Cat. No.: B12541011
CAS No.: 689221-15-6
M. Wt: 298.4 g/mol
InChI Key: WRRMPBKWTCCSMK-UHFFFAOYSA-N
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Description

Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol (1/1) is a chemical compound that combines the properties of benzoic acid and a fluorinated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol typically involves the esterification of benzoic acid with 7-fluoro-3,7-dimethyloctan-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or large-scale crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 7-fluoro-3,7-dimethyloctanoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of 7-iodo-3,7-dimethyloctan-1-ol.

Scientific Research Applications

Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid–7-chloro-3,7-dimethyloctan-1-ol
  • Benzoic acid–7-bromo-3,7-dimethyloctan-1-ol
  • Benzoic acid–7-iodo-3,7-dimethyloctan-1-ol

Uniqueness

Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

CAS No.

689221-15-6

Molecular Formula

C17H27FO3

Molecular Weight

298.4 g/mol

IUPAC Name

benzoic acid;7-fluoro-3,7-dimethyloctan-1-ol

InChI

InChI=1S/C10H21FO.C7H6O2/c1-9(6-8-12)5-4-7-10(2,3)11;8-7(9)6-4-2-1-3-5-6/h9,12H,4-8H2,1-3H3;1-5H,(H,8,9)

InChI Key

WRRMPBKWTCCSMK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)F)CCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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